molecular formula C7H8O4 B1201817 Isoepoxydon CAS No. 67772-76-3

Isoepoxydon

Cat. No. B1201817
CAS RN: 67772-76-3
M. Wt: 156.14 g/mol
InChI Key: VTLJDPHPVHSVGR-JHYUDYDFSA-N
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Description

Isoepoxydon is a new metabolite of the patulin pathway in Penicillium urticae . It is derived from acetate and hence is a polyketide . It is characterized as a partially reduced derivative of (−)-phyllostine and is a diastereoisomer of the known phytotoxin, (+)-epoxydon . Isoepoxydon is also known to possess nematicidal activities .


Synthesis Analysis

The biosynthetic pathway of Isoepoxydon consists of approximately 10 steps . Isoepoxydon is efficiently converted into patulin by a shake culture of the parent strain of P. urticae . The precursor relationship of isoepoxydon to patulin was confirmed by feeding unlabelled isoepoxydon to a washed-cell suspension of a mutant .


Molecular Structure Analysis

Isoepoxydon is characterized as (4 S ,5 R ,6 R )-5,6-epoxy-4-hydroxy-2-hydroxymethylcyclohex-2-en-1-one . The stereochemistry of the epoxide ring in (+)-isoepoxydon was determined to be identical with that in (+)-epoxydon (i.e. R,R) but the configuration of the secondary alcohol at C-4 was S rather than R as in (+)-epoxydon .


Chemical Reactions Analysis

Isoepoxydon dehydrogenase (IDH), the seventh enzyme in the pathway, is responsible for conversion of isoepoxydon to phyllostine in the terminal portion of the patulin biosynthetic pathway .

properties

IUPAC Name

(1R,5S,6R)-5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2/t4-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLJDPHPVHSVGR-JHYUDYDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C2C(C1O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[C@H]2[C@@H]([C@H]1O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoepoxydon

CAS RN

67772-76-3
Record name Epiepoxydon
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ISOEPOXYDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4PK27L5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
501
Citations
O Puel, S Tadrist, M Delaforge, IP Oswald… - International Journal of …, 2007 - Elsevier
Byssochlamys species are responsible for spoilage and degradation of fruits and silages. Under specific conditions they are able to produce mycotoxins. The aim of this study was to …
Number of citations: 64 www.sciencedirect.com
J Sekiguchi, GM Gaucher - Biochemical Journal, 1979 - portlandpress.com
… Over a period of 1to 3h, ['4C]isoepoxydon was efficiently converted into patulin by a shake … relationship of isoepoxydon to patulin was confirmed by feeding unlabelled isoepoxydon (1 …
Number of citations: 98 portlandpress.com
RRM Paterson - Mycological Research, 2004 - cambridge.org
… Fungi were analysed for the isoepoxydon dehydrogenase (IDH) gene of the patulin metabolic … the conversion of isoepoxydon to phyllostine is a unique and late step in P. griseofulvum. …
Number of citations: 70 www.cambridge.org
JB Gloer, SM Truckenbrod - Applied and Environmental …, 1988 - Am Soc Microbiol
(+)-Isoepoxydon has been established as the major causative agent of interference competition between Poronia punctata (NRRL 6457), a late fungal colonist of cattle dung, and two …
Number of citations: 62 journals.asm.org
RRM Paterson, Z Kozakiewicz, T Locke, D Brayford… - Food …, 2003 - Elsevier
Penicillia isolated from apple production systems were analysed with a probe for the isoepoxydon dehydrogenase (IDH) gene of the patulin metabolic pathway. Patulin production was …
Number of citations: 58 www.sciencedirect.com
MA Dombrink-Kurtzman - Antonie van Leeuwenhoek, 2007 - Springer
Interest in species of the genus Penicillium is related to their ability to produce the mycotoxin patulin and to cause spoilage of fruit products worldwide. The sequence of the isoepoxydon …
Number of citations: 41 link.springer.com
MA Dombrink-Kurtzman, AE Engberg - mycological research, 2006 - Elsevier
… sequence of the isoepoxydon dehydrogenase (idh) … Isoepoxydon dehydrogenase is the seventh of ten enzymes in the direct pathway involved in the synthesis of patulin. Isoepoxydon …
Number of citations: 44 www.sciencedirect.com
RRM Paterson - Food Control, 2006 - Elsevier
The mycotoxin patulin is subjected to European Union statutory limits, and has action levels imposed in the United States of America in fruit products. Samples from soil and an orchard …
Number of citations: 36 www.sciencedirect.com
J Sekiguchi, GM Gaucher - Canadian journal of microbiology, 1979 - cdnsciencepub.com
… to convert phyllostine and isoepoxydon to a … isoepoxydon to these new metabolites, phyllostine appeared to be their more immediate precursor. The relative positions of isoepoxydon …
Number of citations: 27 cdnsciencepub.com
N De Clercq, G Vlaemynck, E Van Pamel… - International journal of …, 2016 - Elsevier
Penicillium expansum growth and patulin production occur mainly at post-harvest stage during the long-term storage of apples. Low temperature in combination with reduced oxygen …
Number of citations: 18 www.sciencedirect.com

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